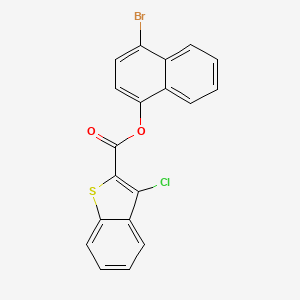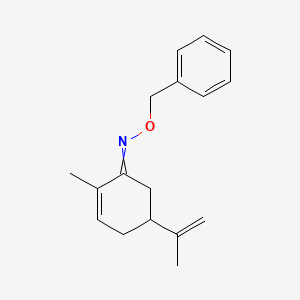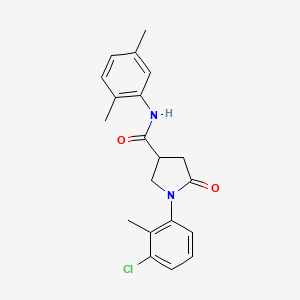
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C19H10BrClO2S. It is known for its unique structure, which combines a bromonaphthalene moiety with a chlorobenzothiophene carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves the esterification of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-bromonaphthalen-1-ol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures .
科学研究应用
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity and leading to biological effects .
相似化合物的比较
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- 3-Chloro-1-benzothiophene-2-carboxylic acid
- 4-Bromonaphthalen-1-yl acetate
Uniqueness
4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combination of bromonaphthalene and chlorobenzothiophene moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C19H10BrClO2S |
|---|---|
分子量 |
417.7 g/mol |
IUPAC 名称 |
(4-bromonaphthalen-1-yl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C19H10BrClO2S/c20-14-9-10-15(12-6-2-1-5-11(12)14)23-19(22)18-17(21)13-7-3-4-8-16(13)24-18/h1-10H |
InChI 键 |
TUVUZMFSFJPSKO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12453032.png)
![1-benzyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12453043.png)
![3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B12453047.png)
![N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)
![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)

![(4Z)-5-methyl-4-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453082.png)

![Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate](/img/structure/B12453100.png)
![4-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12453103.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453105.png)
![4-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B12453108.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12453116.png)
